molecular formula C10H17N3 B1428395 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine CAS No. 1247153-94-1

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1428395
CAS No.: 1247153-94-1
M. Wt: 179.26 g/mol
InChI Key: FVFCPUBBBIDWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol . It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexyl hydrazine with 3-methyl-2-pyrazolin-5-one under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in target proteins .

Properties

IUPAC Name

1-cyclohexyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCPUBBBIDWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.